Rhodanine

Description

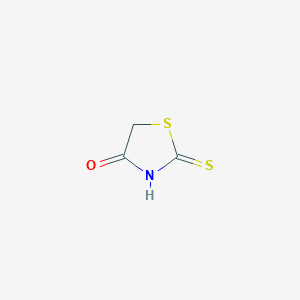

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUVOGUEXMXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS2 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

950981-11-0 | |

| Record name | Polyrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950981-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4026002 | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |

| Record name | SID57260772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |

CAS No. |

141-84-4, 6913-23-1 | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O50LKL2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |

| Record name | RHODANINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RHODANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Scientific Research Applications

Chemical Properties and Structure

Rhodanine is characterized by its thiazolidine-2,4-dione structure, which allows for extensive chemical modifications. This structural versatility enables the synthesis of numerous derivatives with varied biological activities. The core structure can be altered through substitutions at various positions, leading to compounds that exhibit specific interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, this compound-based compounds have shown efficacy against viruses such as HIV and hepatitis C. These compounds function by inhibiting viral replication and interfering with viral protein synthesis, making them promising candidates for antiviral drug development .

Anticancer Properties

This compound and its derivatives have been extensively researched for their anticancer properties. They have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Notably, some this compound derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors . The following table summarizes key studies on this compound's anticancer effects:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Drug Discovery Applications

This compound serves as a privileged scaffold in drug discovery due to its ability to yield compounds with diverse pharmacological activities. High-throughput screening has identified numerous this compound derivatives as potential leads for drug development targeting different diseases, including diabetes and neurodegenerative disorders . The following table outlines notable this compound derivatives and their applications:

Case Study: this compound Derivatives in Cancer Therapy

A study focused on synthesizing this compound-linked benzenesulfonamide derivatives demonstrated their potential as selective inhibitors of human carbonic anhydrase IX (hCA IX). The synthesized compounds exhibited superior inhibitory activity compared to standard drugs, indicating their potential for clinical application in cancer treatment .

Case Study: Antiviral this compound Compounds

Research on this compound-based materials has revealed their effectiveness against various viral infections, including HIV and Zika virus. These studies emphasized the importance of structural modifications to enhance antiviral potency and selectivity .

Chemical Reactions Analysis

Knoevenagel Condensation

The Knoevenagel reaction of rhodanine with aldehydes has high efficiency, greater than 98%, under mild conditions . A study showed that the reaction of equimolar amounts of compounds in DMSO-d6 at 70 °C using triethylamine (TEA) as a catalyst resulted in a high efficiency .

Ring-Opening Polymerization

This compound can initiate anionic ring-opening polymerization of thiirane to produce cyclic polythioethers and act as a monomer in Knoevenagel polymerization . Multicyclic polymers can be produced through this compound-based Knoevenagel reactions and ring-opening polymerization . The Knoevenagel reaction helps incorporate this compound moieties in the backbone, side chain, or branched chain, and the ring-opening polymerization can produce cyclic structures in those locations .

Enethiol Reactions

This compound derived enethiols can undergo hydrolysis and act as inhibitors of metallo-enzymes . Enethiols derived from this compound undergo dimerizations in DMSO to yield 1,3-dithiolanes and mixed disulfides .

Other Reactions

- Electrochemical Reactions this compound has complexing properties for heavy metal ions .

- Reactions with Glycosides this compound can react with α-acetobromoglucose under basic conditions, leading to nitrogen and sulfur glycosylation .

- Three-Component Reactions this compound derivatives can be synthesized via three-component reactions in water .

- Reactions with Carbonyl Compounds this compound can be functionalized through Knoevenagel condensation with carbonyl compounds like benzaldehydes and isatins .

This compound and its derivatives have uses in organic synthesis, chemical-pharmaceutical applications, and the perfume industry . Certain this compound derivatives also possess pharmacological properties . For example, epalrestat is a this compound derivative used to treat diabetic neuropathy . Some this compound derivatives have shown antiviral, anticancer, and antimicrobial properties .

Comparison with Similar Compounds

Table 1: Cytotoxicity of this compound vs. 2-Thiohydantoin Derivatives

| Compound | LD50 (µM) – U-937 | LD50 (µM) – COLO-720L | LD50 (µM) – HUT-78 |

|---|---|---|---|

| 6c (R) | 8.2 | 9.1 | 12.5 |

| 7b (2-T) | 10.4 | 11.3 | >50 |

2,4-Thiazolidinedione

2,4-Thiazolidinedione (TZD) is a key pharmacophore in antidiabetic drugs. Computational studies demonstrate this compound's superior binding affinity to human placental alkaline phosphatase (hPAA) compared to TZD, attributed to enhanced hydrogen-bonding interactions with the active site .

Thiazolidine-2,4-dione and Hydantoin

- Structural Isomerism : this compound derivatives (e.g., 5-pyridylmethylidene) predominantly form Z-isomers, stabilizing interactions with enzyme active sites via proximity of nitrogen and sulfur atoms. In contrast, hydantoin analogs lack this isomer-driven stabilization, resulting in lower inhibitory activity against kinases like KDR .

Polythis compound

Polythis compound, a polymerized form, exhibits tunable physicochemical properties for specialized applications:

- Antimicrobial Efficacy: Polythis compound nanoparticles demonstrated MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming monomeric this compound derivatives (MIC = 8–16 µg/mL) .

- Polymerization Reactivity: this compound initiates thiirane ring-opening polymerization, a feature absent in non-sulfur-containing analogs like barbiturates .

Barbiturates and Thiobarbiturates

Inhibition studies on L,L-diaminopimelate aminotransferase (DapL) revealed divergent selectivity:

- Enzyme Inhibition: this compound-based inhibitors (e.g., compound 897927) selectively targeted DapL over ENPEP (IC50 = 4.7 µM vs. >250 µM), whereas thiobarbiturates showed non-selective inhibition .

Azulene Derivatives

This compound's electrochemical properties are modulated by substituents:

- Cation Affinity: Azulene-substituted this compound (R1) exhibited a dipole moment of 1.08 D, enabling high cation affinity for sensor applications. In contrast, diethylaminobenzylidene this compound (R2, dipole = 1.61 D) showed broader redox activity but lower metal-ion selectivity .

Key Research Findings and Implications

- Anticancer Activity: Quinazolinone-rhodanine hybrids (e.g., compound 9c) induced caspase-3 cleavage in HL-60 cells at 50 µM and ROS accumulation in HT-1080 cells at 10 µM, outperforming non-hybridized thiazolidinediones .

- Selectivity in Drug Design : Substituent position critically affects activity. For example, fluorination at C-8 in this compound-enhanced Factor XIa inhibition (IC50 = 0.8 µM for 12g), while N-substitution abolished activity .

Table 2: Antimicrobial Activity of Select this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9c | MRSA | 1.0 | [22] |

| 5a | S. pneumoniae | 1.95 | [10] |

| Polythis compound | MRSA | 2.0 | [4] |

Preparation Methods

Dithiocarbamate Method

The dithiocarbamate method, one of the oldest approaches, involves the reaction of carbon disulfide (CS₂) with amines and α-chlorocarboxylic acids. For instance, glycine reacts with CS₂ in the presence of ammonium hydroxide to form a dithiocarbamate intermediate, which subsequently cyclizes with sodium chloroacetate under acidic conditions to yield rhodanine. While this method is well-documented, its reliance on CS₂—a toxic and volatile reagent—limits its suitability for large-scale industrial applications.

Holmberg Method

The Holmberg method employs bis(carboxymethyl)-trithiocarbonate (thiocarbonyl-bis-thioglycolic acid) reacting with primary amines. This pathway avoids CS₂ but requires stringent conditions, including elevated temperatures and prolonged reaction times. Despite its historical relevance, the method has been largely supplanted by more efficient alternatives.

Thiocyanate-Based Approach

Thiocyanate derivatives react with α-halogenocarboxylic acids to construct the this compound core. For example, potassium thiocyanate and chloroacetic acid undergo nucleophilic substitution, followed by cyclization in acidic media. This method offers moderate yields (50–65%) but faces challenges in regioselectivity and byproduct formation.

Modern One-Step Synthesis

A breakthrough in this compound synthesis was achieved through a one-step protocol using thioureas and thioglycolic acid catalyzed by protic acids (e.g., HCl). The reaction proceeds via nucleophilic attack of the thiourea sulfur on thioglycolic acid, followed by cyclodehydration. Key advantages include:

-

Atom economy : Utilizes stoichiometric equivalents of reactants.

-

Operational simplicity : Conducted in toluene at 110°C, with yields exceeding 80%.

-

Versatility : Accommodates N-aryl thioureas to produce N-aryl rhodanines without intermediate isolation.

Experimental Procedure :

-

Combine thiourea (10 mmol), thioglycolic acid (10 mmol), and HCl (12 mmol) in toluene.

-

Reflux at 110°C for 4–6 hours.

-

Quench with water, extract with toluene, and purify via silica gel chromatography.

Carbon Disulfide-Free Processes

Patent WO2007074390A2

This patent outlines a CS₂-free route to this compound-3-acetic acid, a key intermediate for the antidiabetic drug Epalrestat. The process involves:

-

Step 1 : Methylation of glycine with methanol/HCl to form methyl glycinate.

-

Step 2 : Reaction with chloroacetyl chloride to yield methyl[(chloroacetyl)amino]acetate.

-

Step 3 : Cyclization using NaOMe in aqueous medium.

-

Step 4 : Hydrolysis with HCl to afford this compound-3-acetic acid.

Advantages :

-

Eliminates hazardous CS₂, enhancing workplace safety.

-

Scalable for industrial production with consistent yields (70–75%).

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for rhodanine derivatives in medicinal chemistry?

this compound derivatives are typically synthesized via Knoevenagel condensation, where aldehydes react with this compound acetic acid under microwave irradiation (100 W, 150°C) in the presence of piperidine as a catalyst. This method yields 5-arylidene this compound derivatives with high efficiency (81–94% yield in 2–3 minutes) . Alternative routes include functionalizing the this compound core with thienopyrimidine or benzylidene groups to enhance biological activity, as demonstrated in antioxidant studies .

Q. How can researchers evaluate the antioxidant potential of this compound-based compounds?

Antioxidant activity is assessed using three primary radical scavenging assays:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) : Measures hydrogen-donating capacity.

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) : Evaluates electron-transfer ability.

- FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe³⁺ to Fe²⁺. Compounds like 5c and 5j (with electron-withdrawing groups at position-4 of the benzene ring) showed superior activity compared to ascorbic acid in these assays .

Q. What in vitro assays are typically used to assess the antimicrobial activity of this compound derivatives?

Standard methods include:

- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli.

- Agar diffusion : Measures zone-of-inhibition diameters. Derivatives with 4-thiazolidinone moieties exhibit enhanced antibacterial effects, particularly when combined with pyrazole or triazole groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for anticancer activity?

- Step 1 : Introduce substituents at key positions (e.g., benzylidene at C-5 or electron-withdrawing groups on aromatic rings) to modulate electronic and steric effects.

- Step 2 : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like prostate-specific membrane antigen (PSMA).

- Step 3 : Validate predictions with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare with control compounds like docetaxel .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to specific biological targets?

- Molecular docking : Identifies potential binding poses and interaction energies (e.g., hydrogen bonding with PSMA's catalytic pocket) .

- 3D-QSAR (Quantitative Structure-Activity Relationship) : Utilizes CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Index Analysis) to correlate molecular fields with activity data .

- MD simulations (Molecular Dynamics) : Assesses binding stability over time under physiological conditions.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Meta-analysis : Systematically compare experimental conditions (e.g., assay protocols, solvent systems, and cell lines) to identify variability drivers.

- Reproducibility checks : Replicate studies under standardized conditions, controlling for factors like compound purity and assay temperature.

- Mechanistic studies : Use techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target engagement independently .

Methodological Considerations

Q. What strategies ensure the reproducibility of this compound-based drug discovery workflows?

- Documentation : Detailed synthetic protocols (e.g., reaction time, catalyst loading) and characterization data (NMR, HPLC purity) must be archived .

- Open data : Share raw assay data (e.g., IC₅₀ values) in repositories like Zenodo to enable cross-validation .

- Collaborative validation : Partner with independent labs to confirm biological activity using blinded samples .

Q. How should researchers prioritize this compound derivatives for preclinical development?

- Multi-parametric scoring : Rank compounds based on efficacy (IC₅₀), selectivity (toxicity to non-cancerous cells), and pharmacokinetic properties (e.g., LogP for solubility).

- ADMET profiling : Use tools like SwissADME to predict absorption, distribution, metabolism, excretion, and toxicity .

- In vivo models : Progress top candidates to rodent studies, focusing on bioavailability and therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.